molecular formula C17H19ClN6O4S B12764554 6,6-dimethyl-1-[4-(4-nitrophenyl)sulfonylphenyl]-1,3,5-triazine-2,4-diamine;hydrochloride CAS No. 109350-98-3

6,6-dimethyl-1-[4-(4-nitrophenyl)sulfonylphenyl]-1,3,5-triazine-2,4-diamine;hydrochloride

Cat. No.: B12764554
CAS No.: 109350-98-3
M. Wt: 438.9 g/mol
InChI Key: HXXWXLKMSZBVMD-UHFFFAOYSA-N
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Description

6,6-dimethyl-1-[4-(4-nitrophenyl)sulfonylphenyl]-1,3,5-triazine-2,4-diamine;hydrochloride is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring substituted with dimethyl groups and a sulfonylphenyl group attached to a nitrophenyl moiety. The hydrochloride form of this compound enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-dimethyl-1-[4-(4-nitrophenyl)sulfonylphenyl]-1,3,5-triazine-2,4-diamine;hydrochloride typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride with amines under controlled conditions.

    Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methylating agents like methyl iodide in the presence of a base.

    Attachment of the Sulfonylphenyl Group: The sulfonylphenyl group is introduced through a sulfonation reaction, where a phenyl group is treated with sulfuric acid or chlorosulfonic acid.

    Nitration of the Phenyl Ring: The nitrophenyl moiety is introduced by nitrating the phenyl ring using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in specialized reactors to ensure safety and efficiency. Continuous flow reactors and automated systems are often employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

6,6-dimethyl-1-[4-(4-nitrophenyl)sulfonylphenyl]-1,3,5-triazine-2,4-diamine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6,6-dimethyl-1-[4-(4-nitrophenyl)sulfonylphenyl]-1,3,5-triazine-2,4-diamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The nitrophenyl and sulfonyl groups play a crucial role in its binding affinity and specificity. The triazine ring provides a stable scaffold for the attachment of various functional groups, enhancing its versatility.

Comparison with Similar Compounds

Similar Compounds

  • 6,6-dimethyl-1-[4-(4-nitrophenyl)phenyl]-1,3,5-triazine-2,4-diamine
  • 6,6-dimethyl-1-[4-(4-aminophenyl)sulfonylphenyl]-1,3,5-triazine-2,4-diamine
  • 6,6-dimethyl-1-[4-(4-methylphenyl)sulfonylphenyl]-1,3,5-triazine-2,4-diamine

Uniqueness

The presence of the sulfonyl group attached to the nitrophenyl moiety distinguishes 6,6-dimethyl-1-[4-(4-nitrophenyl)sulfonylphenyl]-1,3,5-triazine-2,4-diamine;hydrochloride from other similar compounds. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

109350-98-3

Molecular Formula

C17H19ClN6O4S

Molecular Weight

438.9 g/mol

IUPAC Name

6,6-dimethyl-1-[4-(4-nitrophenyl)sulfonylphenyl]-1,3,5-triazine-2,4-diamine;hydrochloride

InChI

InChI=1S/C17H18N6O4S.ClH/c1-17(2)21-15(18)20-16(19)22(17)11-3-7-13(8-4-11)28(26,27)14-9-5-12(6-10-14)23(24)25;/h3-10H,1-2H3,(H4,18,19,20,21);1H

InChI Key

HXXWXLKMSZBVMD-UHFFFAOYSA-N

Canonical SMILES

CC1(N=C(N=C(N1C2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])N)N)C.Cl

Origin of Product

United States

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